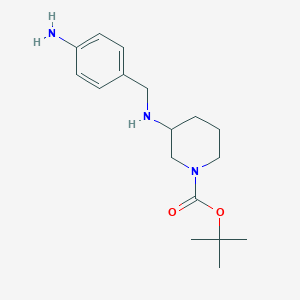

(5-Chloro-1H-indol-2-yl)methanamine methanesulfonate

Vue d'ensemble

Description

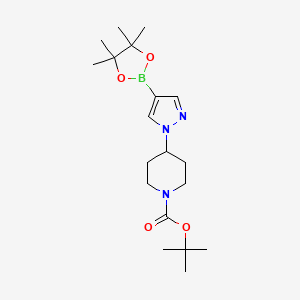

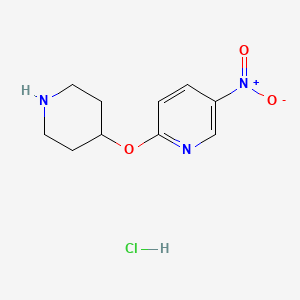

(5-Chloro-1H-indol-2-yl)methanamine methanesulfonate, also known as 5-chloro-2-methylindole-3-methanesulfonate, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid that is insoluble in water and is usually prepared through a synthesis process. This compound is a useful tool for studying the biochemical and physiological effects of compounds on living cells, as well as for conducting laboratory experiments.

Applications De Recherche Scientifique

Friedel-Crafts Reaction in Synthesis

(5-Chloro-1H-indol-2-yl)methanamine methanesulfonate derivatives are synthesized through the Friedel-Crafts reaction. This process, particularly using Cu(OTf)2 and N-sulfinylprolinamide as catalysts, achieves selective synthesis of 3-indolylmethanamine derivatives with yields of 65-93%. This method is beneficial due to its broad substrate applicability and mild reaction conditions (刘海华 et al., 2016).

Applications in Organic Synthesis

In another study, the conjugate addition of benzylamine to 2-(5H)-furanon-3-yl methanesulfonate resulted in a mixture of methyl N-benzyl-2-hydroxymethylaziridine-2-carboxylates. This pathway illustrates the compound's utility in creating complex organic structures (Carole de Saint-Fuscien & R. Dodd, 2000).

Synthesis of Indole Derivatives

Indole derivatives, including this compound, have shown potential in synthesizing 3-indolyl-methanamines. These derivatives are synthesized through the treatment of indoles with aldehydes and nitrobenzenes, indicating the versatility of the compound in synthesizing indole derivatives (B. Das et al., 2013).

Application in Cancer Detection

A study highlighted the synthesis of a water-soluble near-infrared dye for cancer detection using optical imaging. This dye, developed from a structure involving a chloro-indole derivative, demonstrates the potential of this compound in medical imaging and cancer detection (Wellington Pham, Zdravka Medarova, & Anna Moore, 2005).

Environmental Implications

An environmental assessment of methanesulfonic acid production, which is related to this compound, revealed that a direct process of forming methanesulfonic acid from methane has a significantly lower environmental impact compared to conventional methods. This finding suggests the potential of sustainable chemical processes involving similar compounds (S. Kappenthuler et al., 2018).

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives have been found to influence a variety of biochemical pathways , suggesting that this compound may have a similar effect.

Result of Action

Indole derivatives are known to have diverse biological activities , suggesting that this compound may have similar effects.

Propriétés

IUPAC Name |

(5-chloro-1H-indol-2-yl)methanamine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2.CH4O3S/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;1-5(2,3)4/h1-4,12H,5,11H2;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROQNRYMFPASPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC2=C(C=C1Cl)C=C(N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1440156.png)